molecular formula C18H18N2O4S B12782186 N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide CAS No. 414865-46-6

N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide

Cat. No.: B12782186
CAS No.: 414865-46-6
M. Wt: 358.4 g/mol
InChI Key: HQULEUPWBWZMQQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indan-2-ylsulfamoyl group attached to a phenyl ring, which is further connected to an acrylamide moiety. The presence of the N-hydroxy group adds to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Indan-2-ylsulfamoyl Chloride: This step involves the reaction of indan-2-ylamine with chlorosulfonic acid to form indan-2-ylsulfamoyl chloride.

    Coupling with Phenylacrylamide: The indan-2-ylsulfamoyl chloride is then reacted with phenylacrylamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The indan-2-ylsulfamoyl group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy sulfonamides: These compounds share the N-hydroxy sulfonamide functional group and are used in similar applications.

    Indole derivatives: Compounds with an indole moiety, which also exhibit diverse biological activities.

Uniqueness

N-Hydroxy-3-(3-(indan-2-ylsulfamoyl)phenyl)acrylamide is unique due to the combination of its N-hydroxy, indan-2-ylsulfamoyl, and acrylamide groups. This unique structure imparts specific reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

414865-46-6

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

(E)-3-[3-(2,3-dihydro-1H-inden-2-ylsulfamoyl)phenyl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C18H18N2O4S/c21-18(19-22)9-8-13-4-3-7-17(10-13)25(23,24)20-16-11-14-5-1-2-6-15(14)12-16/h1-10,16,20,22H,11-12H2,(H,19,21)/b9-8+

InChI Key

HQULEUPWBWZMQQ-CMDGGOBGSA-N

Isomeric SMILES

C1C(CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC(=C3)/C=C/C(=O)NO

Canonical SMILES

C1C(CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC(=C3)C=CC(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.